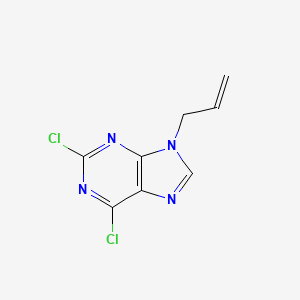

2,6-Dichloro-9-allylpurine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6Cl2N4 |

|---|---|

Molecular Weight |

229.06 g/mol |

IUPAC Name |

2,6-dichloro-9-prop-2-enylpurine |

InChI |

InChI=1S/C8H6Cl2N4/c1-2-3-14-4-11-5-6(9)12-8(10)13-7(5)14/h2,4H,1,3H2 |

InChI Key |

VWFGLDQYLYZLKV-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C=NC2=C1N=C(N=C2Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dichloro 9 Allylpurine and Its Structural Analogues

Advanced Precursor Synthesis: Routes to 2,6-Dichloropurine (B15474)

The preparation of 2,6-dichloropurine is a critical first step, and several methods have been developed, primarily revolving around the chlorination of existing purine (B94841) ring systems or the construction of the purine core from acyclic or pyrimidine-based precursors.

Chlorination Techniques for Purine Ring Systems

Chlorination of purine derivatives is the most common approach to obtaining 2,6-dichloropurine. The choice of starting material and chlorinating agent is crucial for achieving high yields and purity.

One of the primary methods involves the direct chlorination of xanthine (2,6-dihydroxypurine) using phosphorus oxychloride (POCl₃) nih.govorganic-chemistry.org. This reaction often requires high temperatures and the use of a weak nucleophilic organic base, such as an amidine or guanidine base, to facilitate the reaction nih.govorganic-chemistry.org. The process can be challenging to scale up for industrial production nih.govorganic-chemistry.org. An alternative approach involves the chlorination of xanthine with pyrophosphoryl chloride in a sealed tube at high temperatures, though this method is also not ideal for large-scale synthesis nih.govorganic-chemistry.org.

Other purine precursors can also be utilized. For instance, 2-amino-6-chloropurine can be chlorinated in the presence of a diazotizing agent google.com. This process involves the conversion of the amino group to a diazonium salt, which is subsequently displaced by a chloride ion. Various chlorine sources can be employed, including lithium chloride, hydrochloric acid, and thionyl chloride google.com.

The table below summarizes various chlorination methods for the synthesis of 2,6-dichloropurine.

| Starting Material | Chlorinating Agent/Reagents | Base/Catalyst | Reaction Conditions | Yield | Reference |

| Xanthine | Phosphorus oxychloride (POCl₃) | Weak nucleophilic organic base (e.g., amidine) | Reflux | Moderate | nih.govorganic-chemistry.org |

| Xanthine | Pyrophosphoryl chloride | - | High temperature, sealed tube | Moderate | nih.govorganic-chemistry.org |

| 2-Amino-6-chloropurine | Chlorine source (e.g., LiCl, HCl, SOCl₂) | Diazotizing agent (e.g., tert-butyl nitrite) | -20°C to 100°C | Up to 63.8% | google.com |

| 2,6-Dithiopurine | Chlorine gas | - | Low temperature | - | nih.govorganic-chemistry.org |

Regioselective N-Allylation Strategies for 9-Allylpurine Formation

The introduction of an allyl group onto the purine ring can occur at different nitrogen atoms, primarily at the N-7 and N-9 positions. For many biological applications, the N-9 isomer is the desired product, making regioselective synthesis crucial.

Optimization of Alkylation Conditions for N-9 Selectivity

The alkylation of purines often leads to a mixture of N-7 and N-9 isomers, with the N-9 isomer typically being the major product ub.edu. The ratio of these isomers is influenced by several factors, including the nature of the base, solvent, and reaction temperature. For 2,6-dichloropurine, the use of a non-nucleophilic, sterically hindered base can enhance N-9 selectivity. The presence of bulky substituents at the C6 position of the purine can also sterically hinder the N-7 position, favoring alkylation at N-9 ub.edu.

Studies have shown that for the alkylation of 2,6-dichloropurine, the choice of base and reaction conditions significantly impacts the regioselectivity. For instance, while some conditions lead to a mixture of N-7 and N-9 benzylated products, specific optimization can favor the N-9 isomer ub.edu. The formation of the N-7 substituted product is often kinetically favored, while the N-9 isomer is the thermodynamically more stable product nih.gov. Therefore, reaction conditions can be tuned to favor one isomer over the other. For example, conducting the reaction at higher temperatures can promote the formation of the thermodynamic N-9 product nih.govacs.org.

Application of Microwave-Assisted Synthesis (MASS)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields and selectivity in many organic transformations, including the N-alkylation of purines ub.edursc.org. In the case of the alkylation of 2,6-dichloropurine, microwave irradiation has been shown to offer better results compared to conventional heating ub.edu. The use of microwave heating can lead to higher yields of the desired N-9 alkylated product in significantly shorter reaction times ub.edu. For example, the methylation of 2,6-dichloropurine in the presence of tetrabutylammonium hydroxide under microwave irradiation provided better outcomes than classical heating methods ub.edu.

The following table illustrates the effect of microwave assistance on the alkylation of 2,6-dichloropurine.

| Alkylating Agent | Base | Heating Method | Reaction Time | N-9 Isomer Yield | Reference |

| Methyl iodide | (Bu)₄NOH | Conventional | - | - | ub.edu |

| Methyl iodide | (Bu)₄NOH | Microwave | 30 min | Improved | ub.edu |

| Cyclopentyl bromide | (Bu)₄NOH | Conventional | - | - | ub.edu |

| Cyclopentyl bromide | (Bu)₄NOH | Microwave | Short time | Improved | ub.edu |

Mitsunobu Reaction Protocols for Purine N-Allylation

The Mitsunobu reaction provides a versatile and stereospecific method for the N-alkylation of purines with alcohols organic-chemistry.orgnih.gov. This reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the purine nitrogen organic-chemistry.orgnih.gov.

While direct application of the Mitsunobu reaction for the N-allylation of 2,6-dichloropurine is not extensively detailed in the provided search results, the successful alkylation of the closely related 2-amino-6-chloropurine with various alcohols using this method suggests its feasibility clockss.org. The reaction of 2-amino-6-chloropurine with alcohols under Mitsunobu conditions generally yields a mixture of N-9 and N-7 isomers, with the N-9 product being predominant clockss.org. The use of molecular sieves can be beneficial in these reactions clockss.org. It is important to note that the nucleophilicity of the purine and the steric hindrance around the nitrogen atoms can influence the regioselectivity of the Mitsunobu reaction.

Post-Synthetic Functionalization of the 2,6-Dichloro-9-allylpurine Scaffold

The presence of two reactive chloro-substituents at the C-2 and C-6 positions, coupled with the potential for functionalization at the C-8 position, makes this compound a highly versatile platform for the synthesis of complex purine derivatives. The allyl group at the N-9 position is generally stable under a variety of reaction conditions, allowing for selective modifications at other sites of the purine ring.

Nucleophilic Substitution Reactions at C-2 and C-6 Positions

The electron-deficient nature of the purine ring, exacerbated by the electron-withdrawing chloro substituents, renders the C-2 and C-6 positions susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide range of substituents, fundamentally altering the electronic and steric properties of the purine core.

The displacement of the chloro groups by amine nucleophiles is a widely employed strategy for the synthesis of adenosine (B11128) and guanosine (B1672433) analogues. The reaction of this compound with various primary and secondary amines can lead to the formation of 2-amino-6-chloro-, 2-chloro-6-amino-, or 2,6-diaminopurine derivatives. The regioselectivity of this process is highly dependent on the reaction conditions.

Similarly, other heteroatom nucleophiles, such as alcohols, phenols, and thiols, can be introduced at the C-2 and C-6 positions. For instance, reaction with alkoxides or phenoxides yields the corresponding ether derivatives, while thiols and their corresponding anions provide thioether analogues. These reactions are often facilitated by the use of a base to generate the nucleophilic species. A phase transfer method has been successfully applied for the nucleophilic substitution of 2,6-dichloropurines with modified arylalkyl alcohols or phenols, leading to the selective formation of 2-chloro-6-aryloxy- and 2-chloro-6-arylalkoxy-purines organic-chemistry.org.

| Nucleophile | Position of Substitution | Product Class |

|---|---|---|

| Primary/Secondary Amines | C-6 or C-2 | Aminopurines |

| Alcohols/Phenols | C-6 | Alkoxy/Aryloxypurines |

| Thiols | C-6 | Thioetherpurines |

A key aspect of the synthetic utility of this compound is the ability to control the regioselectivity of sequential nucleophilic substitutions. Generally, the C-6 position of the 2,6-dichloropurine scaffold is more reactive towards nucleophiles than the C-2 position. This difference in reactivity can be exploited to achieve selective monosubstitution at the C-6 position by carefully controlling the reaction stoichiometry and conditions, such as temperature and reaction time.

For instance, treatment of a 2,6-dichloropurine derivative with one equivalent of an amine or thiol at lower temperatures typically results in the preferential formation of the 6-substituted product. The remaining chloro group at the C-2 position can then be displaced by a different nucleophile in a subsequent step, often requiring more forcing conditions (e.g., higher temperatures or the use of a catalyst). This stepwise approach allows for the synthesis of unsymmetrically substituted 2,6-dipurine derivatives. The reactivity order has been established as 2-I > 2-Br > 6-Cl >> 2-Cl in palladium-catalyzed amidation reactions of 2,6-dihalopurine nucleosides, highlighting the greater inertness of the C-2 chloro substituent leah4sci.com. Studies on 2,6-dichloropurine ribonucleoside have also provided valuable information on the differing reactivity of the two chlorine atoms researchgate.net.

The choice of solvent and base can also influence the regioselectivity. In some cases, the use of specific catalysts, such as palladium complexes with dialkylbiarylphosphine ligands, can enhance the efficiency of amination at the C-2 position of di- and trichloropyrimidines, a principle that can be extended to purine systems mdpi.com.

Carbon-Carbon Bond Formation via Cross-Coupling Methodologies

The formation of carbon-carbon bonds at the purine core significantly expands the chemical space accessible from this compound. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

The chloro substituents at the C-2 and C-6 positions of this compound serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions enable the introduction of aryl, heteroaryl, vinyl, and alkynyl groups.

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst, is a particularly valuable method for the synthesis of alkynylpurines. These derivatives are important synthetic intermediates and have shown interesting biological activities. The reaction is typically carried out under mild conditions, making it compatible with a wide range of functional groups.

Regioselectivity in Sonogashira couplings of dihalogenated purines can often be controlled. For instance, in 9-substituted-6-chloro-2,8-diiodopurines, the regioselectivity of the Sonogashira coupling is governed by the nature of the ligand on the palladium catalyst. Catalysts with monodentate ligands like Pd(PPh₃)₄ tend to favor alkynylation at the C-2 position, whereas catalysts with bidentate or electron-rich monodentate phosphine ligands can switch the selectivity to the C-8 position nih.gov. While this specific example involves iodo-substituents, similar principles of ligand and catalyst control can be applied to dichloropurines, although the reactivity of chloro groups is generally lower.

| Coupling Reaction | Coupling Partner | Introduced Group |

|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Aryl, Heteroaryl, Vinyl |

| Stille | Organotin Reagent | Aryl, Heteroaryl, Vinyl, Alkyl |

| Sonogashira | Terminal Alkyne | Alkynyl |

While the C-2 and C-6 positions are readily functionalized via substitution of the chloro groups, the C-8 position offers an additional site for modification. Direct C-H activation or functionalization of a pre-installed group at C-8 are common strategies.

One of the most effective methods for the introduction of substituents at the C-8 position of purines is through directed ortho-metalation, typically involving lithiation. Treatment of a suitable N-protected purine derivative with a strong lithium base, such as lithium diisopropylamide (LDA) or a sterically hindered TMP-base (TMP = 2,2,6,6-tetramethylpiperidide), can lead to regioselective deprotonation at the C-8 position. The resulting 8-lithiated purine species is a potent nucleophile that can react with a variety of electrophiles, including alkyl halides, aldehydes, ketones, and sources of halogens, to introduce a wide range of functional groups. For 9-substituted 2-amino-6-chloropurines, efficient halogenation, alkylation, and formylation at the C-8 position have been achieved via lithiation of N2-protected purines researchgate.net.

Beyond lithiation, other organometallic intermediates can be generated and utilized for C-8 functionalization. For example, purine derivatives can be metalated at the C-8 position using zinc or magnesium bases, such as TMPZnCl·LiCl or TMPMgCl·LiCl mdpi.com. These organozinc and organomagnesium species can then be trapped with electrophiles. The use of organometallic reagents such as Grignard reagents (organomagnesium halides) and organozinc compounds in cross-coupling reactions with 8-halopurines also provides a route to C-8 functionalized purines. These reactions, often catalyzed by transition metals like palladium or nickel, allow for the introduction of alkyl, aryl, and other organic fragments at the C-8 position.

Compound Index

| Compound Name |

|---|

| This compound |

| 2-Amino-6-chloropurine |

| 2-Chloro-6-aminopurine |

| 2,6-Diaminopurine |

| 2-Chloro-6-aryloxypurine |

| 2-Chloro-6-arylalkoxypurine |

| 2,6-Dichloropurine Ribonucleoside |

| 9-Substituted-6-chloro-2,8-diiodopurine |

| Pd(PPh₃)₄ |

| 2-Amino-6-chloropurine |

| Lithium diisopropylamide (LDA) |

| 2,2,6,6-Tetramethylpiperidide (TMP) |

| TMPZnCl·LiCl |

| TMPMgCl·LiCl |

1,3-Dipolar Cycloaddition Reactions Involving the Allyl Moiety

The allyl group at the 9-position of the purine ring serves as a dipolarophile, a key reactant in 1,3-dipolar cycloaddition reactions. This type of reaction is a powerful tool for the construction of five-membered heterocyclic rings in a highly stereospecific and regioselective manner. By reacting the allyl group of this compound with various 1,3-dipoles, it is possible to synthesize novel and complex chemical structures, including purine homo-N-nucleosides.

The 1,3-dipolar cycloaddition reaction offers a direct route to the synthesis of novel purine homo-N-nucleosides, where a carbocyclic ring is attached to the N9 position of the purine core. While specific examples detailing the 1,3-dipolar cycloaddition of this compound are not extensively documented in publicly available literature, the general principles of this reaction are well-established.

The reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile oxide, nitrone, or azide, to the double bond of the allyl group. For instance, the reaction with a nitrile oxide would yield an isoxazoline ring fused to the purine scaffold. Similarly, cycloaddition with a nitrone would result in the formation of an isoxazolidine ring, and an azide would lead to a triazoline ring, which can subsequently be converted to other functionalities.

The general scheme for such a reaction can be depicted as follows:

Table 1: Potential 1,3-Dipolar Cycloaddition Reactions with this compound

| 1,3-Dipole | Resulting Heterocycle | Potential Product Class |

| Nitrile Oxide (R-C≡N⁺-O⁻) | Isoxazoline | Purine-isoxazoline conjugates |

| Nitrone (R₂C=N⁺(R)-O⁻) | Isoxazolidine | Purine-isoxazolidine conjugates |

| Azide (R-N₃) | Triazoline/Triazole | Purine-triazole conjugates |

| Azomethine Ylide | Pyrrolidine | Purine-pyrrolidine conjugates |

This table presents hypothetical reaction outcomes based on established principles of 1,3-dipolar cycloaddition chemistry, as specific experimental data for this compound was not found.

The synthesis of these novel purine homo-N-nucleosides would provide a new class of compounds for biological screening, leveraging the known pharmacophoric features of the purine ring with the diverse chemical space offered by the newly formed heterocyclic ring.

The regioselectivity and stereoselectivity of 1,3-dipolar cycloaddition reactions are crucial aspects that determine the structure of the final product. Density Functional Theory (DFT) calculations have emerged as a powerful tool to elucidate the mechanisms of these reactions and predict their outcomes.

For the 1,3-dipolar cycloaddition involving the allyl moiety of 9-allylpurines, DFT calculations can be employed to:

Determine the Frontier Molecular Orbital (FMO) energies: The interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the allylpurine (or vice-versa) governs the reaction's feasibility and regioselectivity.

Calculate the activation energies of different reaction pathways: By modeling the transition states for the formation of different regioisomers, the kinetically favored product can be predicted.

Analyze the influence of substituents: DFT can be used to understand how the electron-donating or electron-withdrawing nature of substituents on both the purine ring and the 1,3-dipole affects the reaction mechanism and selectivity.

Solid-Phase Synthesis Approaches for Diverse 2,6,9-Trisubstituted Purine Libraries

Solid-phase synthesis has revolutionized the generation of large libraries of compounds for high-throughput screening. The this compound scaffold is an excellent candidate for solid-phase synthesis due to the presence of two chemically distinct reactive sites (the C2 and C6 chloro groups) and a handle for attachment to a solid support (the allyl group).

A general strategy for the solid-phase synthesis of a 2,6,9-trisubstituted purine library using this compound would involve the following steps:

Attachment to a solid support: The allyl group can be functionalized (e.g., via hydroboration-oxidation to an alcohol) and then attached to a suitable resin, such as a Rink amide or Wang resin.

Sequential displacement of the chloro groups: The chlorine at the C6 position is generally more reactive towards nucleophilic substitution than the one at the C2 position. This differential reactivity allows for the sequential introduction of different substituents. A diverse set of primary and secondary amines, thiols, or alcohols can be used to create a wide range of C6-substituted purines.

Modification at the C2 position: Following the C6 substitution, the less reactive C2-chloro group can be displaced by another set of nucleophiles, often requiring more forcing conditions.

Cleavage from the solid support: Once the desired substitutions at C2 and C6 are complete, the final compound is cleaved from the resin, typically using acidic conditions (e.g., trifluoroacetic acid), to yield the purified 2,6,9-trisubstituted purine.

Table 2: Illustrative Solid-Phase Synthesis Scheme for a 2,6,9-Trisubstituted Purine Library

| Step | Reagents and Conditions | Purpose |

| 1. Attachment | 1. 9-BBN, THF; 2. H₂O₂, NaOH; 3. Rink amide resin, DIC, HOBt | Immobilization of the purine scaffold on the solid support. |

| 2. C6-Substitution | R¹-NH₂, base, solvent (e.g., DMF) | Introduction of the first point of diversity at the C6 position. |

| 3. C2-Substitution | R²-NH₂, heat, solvent (e.g., NMP) | Introduction of the second point of diversity at the C2 position. |

| 4. Cleavage | TFA/DCM | Release of the final trisubstituted purine from the resin. |

This table outlines a general and plausible synthetic route. Specific reagents, conditions, and the choice of solid support would require experimental optimization.

This solid-phase approach allows for the rapid and efficient generation of large libraries of diverse 2,6,9-trisubstituted purines, which are valuable for screening against various biological targets to identify new lead compounds in drug discovery.

Advanced Spectroscopic and Chromatographic Techniques for Compound Characterization

The unambiguous characterization of this compound and its synthesized analogues is crucial to confirm their identity, purity, and structure. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number and chemical environment of protons in the molecule. For this compound, characteristic signals would be expected for the purine ring proton (H-8), and the protons of the allyl group (vinyl and methylene protons).

¹³C NMR: Shows the number and types of carbon atoms. The spectrum would display distinct signals for the carbon atoms of the purine ring and the allyl group.

Mass Spectrometry (MS):

Determines the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS).

The fragmentation pattern observed in the mass spectrum can offer additional structural clues.

Infrared (IR) Spectroscopy:

Identifies the functional groups present in the molecule. Characteristic absorption bands for C-Cl, C=C (allyl), and the purine ring system would be expected.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC):

Used to assess the purity of the synthesized compounds.

By using a suitable stationary phase and mobile phase, impurities can be separated and quantified.

Preparative HPLC can be used for the purification of the final products.

Gas Chromatography (GC):

Applicable for the analysis of volatile and thermally stable compounds.

Coupled with a mass spectrometer (GC-MS), it is a powerful tool for the separation and identification of components in a mixture.

Table 3: Expected Analytical Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals for H-8 proton, and multiplets for the CH=CH₂ and N-CH₂ protons of the allyl group. |

| ¹³C NMR | Resonances for the purine ring carbons and the three distinct carbons of the allyl group. |

| Mass Spec (HRMS) | Accurate mass measurement corresponding to the molecular formula C₈H₆Cl₂N₄. |

| IR Spectroscopy | Characteristic peaks for C-Cl stretching, C=C stretching (alkene), and aromatic C-H and C=N stretching. |

| HPLC | A single major peak indicating high purity when analyzed under appropriate conditions. |

This table provides a general expectation of the analytical data. Actual experimental values would be required for definitive characterization.

The comprehensive application of these analytical techniques is essential to ensure the quality and structural integrity of this compound and any derivatives synthesized from it.

Biological Activities and Mechanistic Elucidation of 2,6 Dichloro 9 Allylpurine Derivatives

Enzyme Inhibition Profiles

Derivatives of 2,6-dichloropurine (B15474) have been investigated for their potential to inhibit several classes of enzymes. The strategic placement of chlorine atoms at the 2 and 6 positions of the purine (B94841) ring creates a versatile scaffold for further chemical modification, leading to compounds with a range of biological activities.

Purine Nucleoside Phosphorylase (PNP) Inhibition Studies

Purine nucleoside phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, responsible for the phosphorolytic cleavage of nucleosides. Its inhibition is a key therapeutic strategy for T-cell mediated diseases and for the development of antimicrobial agents against pathogens that rely on this pathway for purine acquisition.

The investigation of PNP inhibitors extends to pathogenic organisms where the purine salvage pathway is essential for survival.

Helicobacter pylori : Research has been conducted on the interaction of 2,6-dichloropurine (a close structural analog lacking the 9-allyl group) with PNP from Helicobacter pylori (HpPNP). acs.orgacs.org These studies have provided quantitative data on the inhibitory activity of this compound. The inhibition constant (Kᵢ) was determined to be in the micromolar range, indicating a moderate level of potency. acs.org

Inhibitory Activity of 2,6-Dichloropurine against H. pylori PNP

| Compound | Enzyme | Inhibition Constant (Kᵢ) |

|---|

This interactive table summarizes the reported inhibitory constant.

Mycobacterium tuberculosis and Plasmodium falciparum : Despite the importance of PNP as a drug target in Mycobacterium tuberculosis and Plasmodium falciparum, specific studies detailing the inhibitory activity of 2,6-dichloro-9-allylpurine or its close derivatives against the PNPs from these organisms were not identified in the available literature.

The three-dimensional structure of Helicobacter pylori PNP in complex with 2,6-dichloropurine has been determined by X-ray crystallography. acs.org The crystallographic data, available in the Protein Data Bank (PDB) under the accession code 7OP9 , provides detailed insights into the molecular interactions between the inhibitor and the enzyme's active site. acs.org This structural information is invaluable for understanding the basis of inhibition and for the rational design of more potent and selective inhibitors targeting HpPNP. acs.org The analysis of the crystal structure reveals the specific amino acid residues involved in binding the 2,6-dichloropurine molecule within the active site.

Estrogen Sulfotransferase Inhibition

Estrogen sulfotransferase (SULT1E1) is an enzyme that plays a critical role in the metabolism of estrogens by converting them into inactive sulfate (B86663) conjugates. The inhibition of this enzyme is of interest in the context of hormone-dependent cancers. A study involving the screening of a purine library for inhibitors of estrogen sulfotransferase has been reported, and this screen did identify potent inhibitors with nanomolar efficacy. nih.gov However, specific data regarding the inhibitory activity of this compound against estrogen sulfotransferase is not detailed in the accessible literature.

Thrombin Inhibition Studies

Currently, there is a lack of publicly available scientific literature detailing studies on the thrombin inhibition potential of this compound or its direct derivatives. Thrombin is a critical enzyme in the blood coagulation cascade, and its inhibitors are sought after as anticoagulants. While a wide range of compounds, including some purine derivatives, have been investigated for their effects on thrombin, specific research into this compound in this context has not been reported.

Microtubule Assembly Inhibition

There is currently no specific research available that directly investigates the effects of this compound and its derivatives on microtubule assembly. While some substituted purines have been identified as microtubule-targeting agents, this particular compound has not been the subject of such studies.

Due to the absence of research on the interaction of this compound with microtubules, there is no data available to evaluate its antimitotic effects.

The molecular mechanisms by which this compound might perturb microtubule dynamics have not been elucidated, as no studies have been published on this topic.

Antiproliferative and Cytostatic Effects in In Vitro Cellular Models

Comprehensive Cytotoxicity Screening against Diverse Cancer Cell Lines

Derivatives of 2,6-dichloropurine have demonstrated notable cytotoxic and anti-proliferative activities across a range of human cancer cell lines. Research has focused on synthesizing and evaluating various analogs to identify compounds with potent anticancer properties.

One study focused on ethyl 2-(2,6-dichloro-9H- or 7H-purin-9- or 7-yl)acetates, which are derivatives of 2,6-dichloropurine. These compounds were assessed for their anti-proliferative effects against several human solid tumor cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), A-375 (melanoma), and G-361 (melanoma). Two of the synthesized analogs showed significant potency as cytotoxic agents against all the tested cell lines, with IC₅₀ values in the single-digit micromolar range nih.gov.

Another investigation into a series of twenty-four acyclic unsaturated 2,6-substituted purines revealed that several compounds exhibited potent cytotoxic activity. Specifically, N₉-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurine and N₉-[4'-chloro-2'-butynyl-1'-yl]-2,6-dichloropurine showed high potency with GI₅₀ values between 1 and 5 µM for the majority of human tumor cell lines in the NCI-60 screen researchgate.net.

The cytotoxicity of 2,6,9-trisubstituted purine derivatives has also been evaluated against a panel of seven cancer cell lines. The results indicated a heterogeneous response that was dependent on both the specific compound and the cancer cell line. The HL-60 cell line was identified as the most sensitive, while CACO2 cells were generally more resistant nih.gov.

Table 1: Cytotoxicity of 2,6-Dichloropurine Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|---|

| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | MCF-7 | Breast | [Value not specified, single-digit µM] |

| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | HCT-116 | Colon | [Value not specified, single-digit µM] |

| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | A-375 | Melanoma | [Value not specified, single-digit µM] |

| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | G-361 | Melanoma | [Value not specified, single-digit µM] |

| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | MCF-7 | Breast | [Value not specified, single-digit µM] |

| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | HCT-116 | Colon | [Value not specified, single-digit µM] |

| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | A-375 | Melanoma | [Value not specified, single-digit µM] |

| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | G-361 | Melanoma | [Value not specified, single-digit µM] |

| N₉-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurine | Most NCI-60 Lines | Various | 1-5 |

Note: Specific IC₅₀ values for the ethyl acetates were described as being in the "single-digit micromolar" range but were not explicitly enumerated in the source material. nih.gov

Investigation of Apoptosis Induction Pathways

Several studies have indicated that derivatives of 2,6-dichloropurine can induce apoptosis, or programmed cell death, in cancer cells. The selective activity of ethyl 2-(2,6-dichloro-9H- or 7H-purin-9- or 7-yl)acetates against the A-375 melanoma cell line was found to be mediated through the induction of apoptosis nih.gov.

Further research into 2,6,9-trisubstituted purine derivatives has also demonstrated their pro-apoptotic capabilities. One particular compound was shown to induce apoptosis and cause cell cycle arrest at the S-phase in HL-60 cells nih.gov. This suggests that the cytotoxic effects of these compounds are, at least in part, due to the activation of apoptotic pathways.

The broader class of alkylated purines has been studied for their ability to induce apoptosis. For instance, 6-dimethylaminopurine (B21663) has been shown to induce apoptosis in human lymphoma U937 cells through a p53-independent pathway. This process involves an increase in intracellular calcium ions and the activation of the mitochondrial caspase-dependent pathway. Key events include the reduced expression of the anti-apoptotic protein Bcl-XL, increased expression of the pro-apoptotic protein Bax, and the release of cytochrome c from the mitochondria. These events lead to the activation of caspase-3, a key executioner caspase in the apoptotic cascade. Furthermore, the inhibition of protein kinases by 6-dimethylaminopurine leads to a widespread downregulation of genes associated with cell proliferation and cell cycle progression, ultimately culminating in apoptosis nih.gov. While this provides a potential framework, the specific apoptotic pathways triggered by this compound derivatives require more direct investigation.

Analysis of Cell Cycle Arrest Mechanisms

Derivatives of 2,6-disubstituted purines have been identified as potent modulators of the cell cycle, a critical process regulating cell proliferation. The disruption of this cycle is a key strategy in anticancer research. One notable synthetic 2,6-disubstituted purine, known as reversine (B1683945), has been shown to inhibit the growth of various human tumor cell lines, including PC-3 (prostate), HeLa (cervical), CWR22Rv1 (prostate), and DU-145 (prostate). nih.gov A primary mechanism of action for these compounds is the induction of cell cycle arrest, effectively halting cell division at specific phases.

Treatment of cancer cells with purine derivatives like reversine leads to significant changes in the expression levels of key cell cycle regulatory proteins. nih.gov In PC-3 cells, reversine treatment resulted in a marked increase in the expression of p21WAF1, a well-known cyclin-dependent kinase (CDK) inhibitor. nih.gov The protein p21 plays a crucial role in inducing cell cycle arrest in both the G1 and G2 phases. nih.gov Concurrently, there was a modest elevation in the levels of cyclin D3 and CDK6, which are involved in the G1 phase progression. nih.gov However, a substantial reduction in the levels of cyclin B and CDK1, essential for the G2/M transition, was also observed. nih.gov This specific modulation of regulatory proteins suggests a complex mechanism where the suppression of the cyclin B/CDK1 complex, potentially mediated by the upregulation of p21, contributes significantly to halting cell division. nih.govresearchgate.net

This disruption often leads to phenomena such as polyploidy, where cells contain more than two homologous sets of chromosomes, and a significant increase in cell size. nih.gov In some cancer cell lines, certain 2,6,9-trisubstituted purine derivatives have been shown to cause cell cycle arrest specifically at the S-phase. researchgate.net Other structurally related 2,6-diamino-substituted purines have been demonstrated to cause cell cycle arrest in the G2/M phase, an effect that was more pronounced in cancer cells with defective p53, a critical tumor suppressor protein. mdpi.comnih.gov

| Purine Derivative Class | Observed Effect | Key Protein Modulations | Cancer Cell Line Example | Reference |

|---|---|---|---|---|

| Reversine | Growth inhibition, polyploidy | ↑ p21WAF1, ↑ Cyclin D3/CDK6, ↓ Cyclin B/CDK1 | PC-3 (Prostate) | nih.gov |

| Reversine-related molecules | G2/M phase arrest | (Mechanism linked to p53 status) | HCT116 (Colorectal) | mdpi.comnih.gov |

| 2,6,9-Trisubstituted purines | S-phase arrest | (Specific protein targets vary) | HL-60 (Leukemia) | researchgate.net |

Antioxidant and Free Radical Scavenging Activities

Purine analogues are a class of compounds recognized for their diverse biological activities, including potential antioxidant effects. researchgate.net Antioxidants function by neutralizing free radicals, which are highly reactive molecules that can cause cellular damage through a process called oxidative stress. The ability of purine derivatives to act as antioxidants is a significant area of research.

Lipid peroxidation is a primary consequence of oxidative stress, where free radicals attack lipids in cell membranes, leading to cellular damage. The inhibition of this process is a key indicator of antioxidant activity. Studies on various purine analogues have demonstrated their capacity to suppress lipid peroxidation. For instance, methylated analogues of uric acid, a naturally occurring purine, have shown high potency in preventing hydrogen peroxide- and ozone-induced lipid peroxidation in human erythrocyte membranes. nih.gov This protective effect is measured by monitoring the formation of thiobarbituric acid reactive substances (TBARS), which are byproducts of lipid peroxidation. nih.gov The ability of these purine compounds to inhibit TBARS formation is concentration-dependent and highlights their potential utility as antioxidants. nih.gov Similarly, novel pyrimidine (B1678525) derivatives have also been identified as potent inhibitors of lipid peroxidation. mdpi.com

The most direct way to measure antioxidant potential is through assays that quantify a compound's ability to scavenge stable free radicals. Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. mdpi.comugm.ac.id In the DPPH assay, an antioxidant compound donates a hydrogen atom to the DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. nih.gov The ABTS assay operates on a similar principle, measuring the ability of an antioxidant to scavenge the blue-green ABTS radical cation. mdpi.com

The efficacy of an antioxidant in these assays is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. mdpi.comresearchgate.net Research on various novel purine derivatives has shown significant antioxidant activity in the DPPH assay, with some compounds exhibiting very low IC50 values, indicating high potency even at low concentrations. researchgate.net

| Compound Class | Assay | Result (IC50 µg/mL) | Reference |

|---|---|---|---|

| Novel Purine Derivative 3 | DPPH | 0.11 | researchgate.net |

| Novel Purine Derivative 5 | DPPH | 0.11 | researchgate.net |

| Piperine (for comparison) | ABTS | 4.35 mg/mL | ugm.ac.id |

| Trolox (Standard Control) | DPPH | 2.59 | ugm.ac.id |

Interactions with Nucleic Acids: DNA Intercalation Studies

Another important mechanism by which purine derivatives and other heterocyclic compounds can exert biological effects is through direct interaction with nucleic acids. One of the primary noncovalent interaction modes is DNA intercalation, where a planar molecule inserts itself between the stacked base pairs of the DNA double helix. mdpi.com This action can disrupt DNA replication and transcription, ultimately leading to cell death, which is a desirable outcome in cancer therapy.

The binding of a small molecule to DNA can be investigated using several biophysical techniques. Viscometry is a classic and powerful method to determine the mode of binding. nih.gov Intercalation causes the DNA helix to lengthen and unwind to accommodate the inserted molecule, leading to a measurable increase in the viscosity of a DNA solution. umich.edu By measuring the flow rate of a DNA solution before and after the addition of the compound, researchers can determine the relative change in viscosity and infer a classical intercalation binding mode. umich.edu

Another hallmark of intercalation is the unwinding of the DNA helix. This can be assessed using plasmid viscometry, which relies on changes in the topology of closed circular plasmid DNA upon binding of an intercalator. umich.edu Spectroscopic methods, such as UV-Visible absorption spectroscopy, are also widely used. mdpi.com Intercalation typically causes hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to a longer wavelength) in the compound's absorption spectrum. mdpi.com These spectral changes can be used to calculate binding constants (Kb), which quantify the affinity of the compound for DNA. Studies on certain pyrimidine derivatives have shown that they likely interact with DNA through a combination of groove binding and partial intercalation. mdpi.com

Structure Activity Relationship Sar and Computational Chemistry of 2,6 Dichloro 9 Allylpurine Analogues

Determinants of Biological Activity: A Structure-Activity Relationship Analysis

SAR analysis systematically investigates how chemical modifications to a scaffold, such as the purine (B94841) core, affect its biological activity. For analogues of 2,6-dichloro-9-allylpurine, this involves modifying the substituents at the C-2, C-6, and N-9 positions to understand their impact on target interaction.

Modifications at the C-2, C-6, and N-9 positions of the purine ring have been shown to be critical determinants of biological activity, particularly in the context of anticancer research. nih.gov The substitution pattern is key to enhancing binding affinity and selectivity towards biological targets like protein kinases. nih.gov

C-2 Position: The nature of the substituent at the C-2 position significantly impacts cytotoxicity. Studies on 2,6,9-trisubstituted purines have indicated that a chlorine atom at C-2 can lead to an increase in cytotoxic effects compared to nitrogen-containing fragments. nih.govresearchgate.net Conversely, introducing bulky systems at the C-2 position is generally considered unfavorable for activity. nih.govresearchgate.netnih.gov A reduction in the volume of the substituent at this position appears to be beneficial for cytotoxic activity. nih.govresearchgate.net

C-6 Position: The C-6 position is highly amenable to modification for enhancing biological potency. Research has shown that connecting an arylpiperazinyl or arylpiperidinyl moiety at this position is advantageous for cytotoxic activity. nih.govresearchgate.netnih.gov Specifically, the regioselective substitution at C-6 is often preferred over C-2 due to its more electron-deficient nature. mdpi.com In studies on Helicobacter pylori purine nucleoside phosphorylase (PNP), replacing a chlorine atom at C-6 with a benzylthio substituent enhanced the compound's interaction with the enzyme. tandfonline.com

N-9 Position: The substituent at the N-9 position, including the allyl group in the parent compound, also plays a role, although its influence can be less pronounced than modifications at C-2 and C-6. nih.govresearchgate.net While some studies suggest the N-9 substitution is not a primary determinant of cytotoxic effect, others have found that specific alkyl chains, such as a pentyl group, can elicit major potency in certain cancer cell lines. nih.govresearchgate.net Increasing steric bulk at the N-9 position has been shown to reduce inhibitory potential in some contexts. researchgate.net Alkylation at N-9, for instance with a cyclopropane ring, can contribute favorably to hydrophobicity. mdpi.com

| Position | Favorable Substituents/Properties | Unfavorable Substituents/Properties | Reference |

|---|---|---|---|

| C-2 | Chlorine atom; Reduced substituent volume | Bulky systems; Nitrogenated fragments | nih.govresearchgate.netnih.gov |

| C-6 | Arylpiperazinyl/Arylpiperidinyl moieties; Benzylthio group | - | nih.govresearchgate.netnih.govtandfonline.com |

| N-9 | Pentyl group; Cyclopropane (for hydrophobicity) | Increased steric bulk | nih.govresearchgate.netresearchgate.netmdpi.com |

The three-dimensional arrangement of a molecule (conformation) and its size and shape (steric properties) are fundamental to its ability to bind to a biological target. For purine analogues, both conformational flexibility and specific steric features are essential for effective target interaction.

Molecular modeling studies have revealed that steric fields play a key role in the activity of purine derivatives. nih.gov The binding of these analogues to target proteins, such as kinases or ion channels, requires that the molecule can be sterically accommodated within the binding pocket. nih.gov For instance, molecular docking of 3',5'-cyclic purine analogues into the binding site of retinal rod ion channels showed that active compounds were sterically accommodated, whereas alterations at positions involved in essential interactions for binding (N1 or C6) resulted in inactive analogues. nih.gov

Furthermore, docking studies have sometimes revealed multiple potential binding modes for a single compound, which suggests a degree of conformational flexibility is tolerated or even required for binding. harvard.edu This flexibility allows the ligand to adapt its shape to optimize interactions within the active site of the target protein.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for understanding the physicochemical properties that drive potency and for predicting the activity of novel, unsynthesized compounds.

QSAR models correlate various calculated physicochemical properties (descriptors) of molecules with their experimentally determined biological potency. For purine analogues, 2D-QSAR and more advanced three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govnih.govresearchgate.net

These studies consistently demonstrate that a combination of steric, electrostatic, and hydrophobic properties are the key determinants of biological activity. nih.govnih.govnih.gov For example, a 3D-QSAR study on 2,6,9-trisubstituted purines found that steric properties could better explain the cytotoxicity of the compounds than electronic properties, contributing to 70% and 30% of the model's explanatory power, respectively. nih.govresearchgate.netnih.gov The predictive power of these models is often high, with cross-validated correlation coefficients (q²) exceeding 0.5 and predictive correlation coefficients (r²) for external test sets being significant, indicating their reliability. mdpi.comnih.govnih.govresearchgate.net

| QSAR Model Type | Key Descriptors Correlated with Potency | Typical Statistical Validation (Example Values) | Reference |

|---|---|---|---|

| CoMFA | Steric Fields, Electrostatic Fields | q² = 0.576 - 0.743 | mdpi.comnih.govnih.gov |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | q² = 0.637 - 0.808 | mdpi.comnih.govnih.gov |

| 2D-QSAR | Topological indices (e.g., SsCH3E-index), H-Donor Count | r² = 0.8319, q² = 0.7550 | researchgate.net |

A major strength of 3D-QSAR models is their application in the rational design of novel compounds with enhanced activity. nih.govnih.gov The CoMFA and CoMSIA methods generate 3D contour maps that visualize the regions around the aligned molecules where specific physicochemical properties are predicted to either increase or decrease biological activity. researchgate.netnih.gov

For instance, a green contour in a steric map indicates a region where bulky groups are favorable for activity, while a yellow contour indicates regions where bulk is unfavorable. researchgate.net Similarly, electrostatic maps use blue and red contours to show where positive or negative charges, respectively, would be beneficial. researchgate.net By interpreting these maps, medicinal chemists can strategically place or modify substituents on the purine scaffold to design new molecules with optimized properties and, consequently, higher predicted potency. mdpi.comnih.gov This approach has been used to design novel candidate compounds as potential Cyclin-Dependent Kinase 2 (CDK2) inhibitors, with some designed molecules showing high predicted activity (pIC₅₀ > 8). nih.govnih.gov

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand (like a purine analogue) and its target receptor at an atomic level. nih.gov

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor's active site, providing insights into the binding mode. issaasphil.org For purine derivatives, docking studies have successfully identified key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Leu83, Asp86, Lys89) in the active site of kinases like CDK2. nih.govnih.govmdpi.comtpcj.org The docking score, an estimate of binding affinity, helps in ranking potential inhibitors and understanding why certain structural modifications lead to higher potency. mdpi.comtpcj.org Docking can reveal different binding patterns; for example, some purine inhibitors bind in a manner nearly identical to a known ligand, while others may adopt a flipped orientation within the same active site. mdpi.com

Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. mdpi.comnih.gov MD simulations provide a dynamic view of the complex, confirming whether the key interactions identified in docking are maintained. nih.govnih.govnih.gov The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD trajectory suggests a stable binding pose. nih.govrdd.edu.iq These simulations provide valuable information that complements docking and QSAR studies, offering a more complete picture of the molecular interactions that underpin the biological activity of this compound analogues. nih.govnih.gov

Elucidation of Ligand-Receptor Binding Modes

Computational docking is a powerful tool for elucidating the probable binding modes of purine analogues within the active sites of their target receptors. For purine derivatives designed as kinase inhibitors, docking studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex.

For example, molecular docking models for 2,6-disubstituted purine derivatives targeting the Signal Transducer and Activator of Transcription 3 (STAT3) have shown that these compounds can bind effectively to the SH2 domain of the protein. nih.gov This binding prevents the protein's phosphorylation and subsequent activation, which is a critical step in many cancer-related signaling pathways. nih.gov

In the context of adenosine (B11128) receptors, a common target for purine analogues, specific amino acid residues within the transmembrane domains are crucial for ligand recognition. nih.gov The binding of agonists and antagonists can be differentiated by subtle changes in their interaction profiles. For instance, the substitution at the C2 position can dramatically alter a compound's functional effect. A prime example is the comparison between N6-cyclopentyladenosine (CPA), an A1 receptor agonist, and its 2-chloro derivative, 2-chloro-N6-cyclopentyladenosine (CCPA), which acts as a full antagonist at the A3 receptor subtype. nih.gov This functional switch underscores how a single atomic substitution can alter the ligand's interaction within the binding pocket, changing it from a conformation that activates the receptor to one that blocks it. Computational models help rationalize these observations by showing how the chloro group might introduce steric hindrance or altered electronic interactions that prevent the receptor from adopting its active state.

Prediction of Binding Affinities and Allosteric Effects

Predicting the binding affinity of a ligand for its target is a central goal of computational drug design. Methodologies like 3D-QSAR provide quantitative models that correlate the structural features of a series of compounds with their biological activity, which is often a function of binding affinity. mdpi.comnih.govresearchgate.net These models generate predictive maps that indicate regions where steric bulk or specific electronic properties are likely to increase or decrease affinity, thereby guiding the design of new analogues.

For 2,6,9-trisubstituted purine derivatives, 3D-QSAR studies have successfully created models where steric factors account for the majority of the contribution to cytotoxic activity, suggesting that the shape and fit of the molecule within the binding pocket are paramount. mdpi.comnih.gov

While the primary focus is often on orthosteric binding (at the main active site), purine derivatives can also exert their effects through allosteric modulation. Allosteric modulators bind to a site on the receptor distinct from the primary binding site, causing a conformational change that alters the receptor's affinity for its endogenous ligand or its signaling properties. Although specific allosteric effects for analogues derived directly from this compound are not extensively detailed in the cited literature, the purine scaffold is known to be a component of allosteric modulators for various receptors, including purinergic receptors. The design of such molecules is a sophisticated strategy that can lead to more selective drugs with fewer side effects.

Advanced Computational Approaches in Rational Drug Design

The rational design of novel drugs based on the this compound scaffold leverages a suite of advanced computational techniques that go beyond simple docking. These methods aim to improve the accuracy of predictions and provide a more dynamic picture of ligand-receptor interactions.

3D-QSAR: As previously mentioned, 3D-QSAR is a cornerstone technique for this class of compounds. mdpi.comnih.govresearchgate.net By aligning a series of active molecules and analyzing their common structural features in three dimensions, 3D-QSAR methods can build robust statistical models. These models are invaluable for prioritizing which novel analogues to synthesize, saving significant time and resources in the drug discovery pipeline. nih.gov

Molecular Docking: This technique is used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For purine analogues, docking simulations help to visualize how different substituents at the C2, C6, and N9 positions explore the binding site and establish key interactions. This information is critical for understanding the molecular basis of the observed SAR. nih.govresearchgate.net

Pharmacophore Modeling: This approach involves identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for biological activity. Once a pharmacophore model is established from a set of known active molecules, it can be used to screen large virtual libraries to identify new and structurally diverse compounds that fit the model and are likely to be active.

By integrating these computational approaches, researchers can move from the starting scaffold of this compound to highly optimized lead compounds with improved potency, selectivity, and pharmacokinetic properties, accelerating the development of new potential therapeutics.

Future Perspectives and Emerging Research Avenues in 2,6 Dichloro 9 Allylpurine Research

Development of Eco-Friendly and Scalable Synthetic Methodologies

The future of pharmaceutical manufacturing is intrinsically linked to the principles of green chemistry. For 2,6-Dichloro-9-allylpurine, a key area of future research will be the development of synthetic methodologies that are not only efficient and high-yielding but also environmentally benign and scalable. Current synthetic routes for purine (B94841) analogues often rely on multi-step processes that may involve hazardous reagents and generate significant waste.

Future synthetic strategies are expected to focus on:

Microwave-Assisted Organic Synthesis (MAOS): This technology offers rapid reaction times, improved yields, and often milder reaction conditions compared to conventional heating methods. Its application to the synthesis of this compound could significantly reduce energy consumption and solvent use.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to improved safety, consistency, and scalability. The transition from batch to flow synthesis for this compound and its derivatives would be a major step towards industrial-scale production.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis can offer unparalleled selectivity and reduce the need for protecting groups and harsh reagents. Exploring enzymatic approaches for the construction of the purine core or the introduction of the allyl group could lead to more sustainable manufacturing processes.

One-Pot Reactions: Designing synthetic cascades where multiple transformations occur in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce waste.

These advancements will be crucial for making this compound and other purine derivatives more accessible for extensive biological evaluation and potential commercialization.

Discovery of Novel Biological Targets for Purine Derivatives

The structural similarity of purine analogues to endogenous purines allows them to interact with a wide array of biological targets. While research has traditionally focused on areas like anticancer and antiviral applications, the future holds promise for uncovering novel therapeutic roles for compounds like this compound.

Emerging research is likely to investigate the potential of this compound and its derivatives as modulators of:

Protein Kinases: Many 2,6,9-trisubstituted purines have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer. nih.govacs.orgnih.gov Future screening efforts could identify specific kinase targets for this compound, potentially in areas beyond oncology, such as inflammatory and neurodegenerative diseases. For instance, related 2,6,9-trisubstituted purines have shown inhibitory activity against cyclin-dependent kinases (CDKs). nih.govacs.org

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in tumor cell proliferation, survival, and metastasis. Novel 2,6-disubstituted purine derivatives have been designed as STAT3 inhibitors, suggesting a potential avenue of investigation for this compound.

Viral Proteins: The purine scaffold is a well-established starting point for the development of antiviral agents. Research into the activity of 9-benzyl-2,6-dichloro-9H-purine derivatives against rhinoviruses highlights the potential for N9-substituted dichloropurines in virology. nih.gov The N9-allyl group in this compound could confer specific interactions with viral enzymes, warranting screening against a broad range of viruses.

Adenosine (B11128) Receptors: As analogues of adenosine, purine derivatives can act as agonists or antagonists of adenosine receptors, which are involved in various physiological processes, including cardiovascular function, inflammation, and neurotransmission.

The exploration of these and other novel targets will be facilitated by high-throughput screening campaigns and the development of sophisticated biological assays.

Integration of Systems Biology and Omics Data for Deeper Mechanistic Insights

To move beyond identifying biological targets, a deeper understanding of how this compound affects cellular systems is necessary. The integration of systems biology with "omics" technologies (genomics, proteomics, metabolomics) offers a powerful approach to elucidate the compound's mechanism of action on a global scale.

Future research in this area will likely involve:

Transcriptomic and Proteomic Profiling: Analyzing changes in gene and protein expression in cells treated with this compound can reveal the cellular pathways and networks that are modulated by the compound. This can help to identify not only the primary target but also off-target effects and downstream consequences of target engagement.

Metabolomic Analysis: As a purine analogue, this compound may interfere with nucleotide metabolism. Metabolomic studies can provide a detailed picture of the metabolic perturbations induced by the compound, offering insights into its mechanism of action and potential biomarkers of response.

Network Pharmacology: By constructing and analyzing protein-protein interaction networks and signaling pathways, researchers can predict the systemic effects of this compound and identify key nodes that are critical for its biological activity. This approach can also help in understanding potential synergistic or antagonistic interactions with other drugs.

These integrative approaches will be instrumental in building comprehensive models of the compound's biological effects, paving the way for more rational drug design and personalized medicine applications.

Innovations in Computational Chemistry for Accelerated Drug Discovery

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For this compound, these techniques can accelerate the identification of promising derivatives and the optimization of their pharmacological properties.

Future computational efforts are expected to focus on:

Virtual Screening: Large virtual libraries of compounds based on the this compound scaffold can be screened against the three-dimensional structures of various biological targets to identify potential hits with high binding affinity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic interactions between this compound derivatives and their target proteins. This can help to understand the structural basis of their activity and guide the design of more potent and specific inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models for related 2,6,9-trisubstituted purines have shown that steric properties can be crucial for their cytotoxic activity. semanticscholar.org Similar studies on this compound can establish relationships between the chemical structure of its derivatives and their biological activity, enabling the prediction of the activity of novel compounds before their synthesis.

ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogues. This can help to identify and eliminate compounds with unfavorable pharmacokinetic or toxicological profiles at an early stage of the drug discovery process.

The synergy between computational predictions and experimental validation will be key to accelerating the development of new drug candidates based on the this compound scaffold.

Addressing Challenges in Academic Research and Translational Potential

Despite the promising potential of this compound, several challenges must be addressed to facilitate its translation from academic research to clinical application.

Key challenges and future strategies include:

Target Identification and Validation: While the purine scaffold is known to interact with many targets, definitively identifying the specific target(s) responsible for a desired therapeutic effect of this compound is a critical and often challenging step. A combination of biochemical, genetic, and proteomic approaches will be necessary for robust target validation.

Selectivity and Off-Target Effects: As with many kinase inhibitors, achieving high selectivity for the desired target over other closely related proteins is a major hurdle. A lack of selectivity can lead to off-target effects and toxicity. Iterative cycles of medicinal chemistry and biological testing will be required to optimize selectivity.

Pharmacokinetics and Drug Delivery: The physicochemical properties of this compound, such as its solubility and stability, will influence its pharmacokinetic profile. Future research will need to focus on optimizing these properties and potentially developing novel drug delivery systems to ensure that the compound reaches its target in the body at therapeutic concentrations.

Intellectual Property and Funding: Securing patent protection for novel derivatives and their applications is crucial for attracting the investment needed for preclinical and clinical development. Bridging the funding gap between early-stage academic research and later-stage commercial development is a persistent challenge that may be addressed through collaborations with industry partners and government initiatives.

Overcoming these hurdles will require a multidisciplinary approach, integrating the expertise of medicinal chemists, biologists, pharmacologists, and clinicians.

Q & A

Q. How can discrepancies in reported biological activities of this compound derivatives be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.